N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 3-fluorophenyl group, a sulfanyl acetamide linker, and a 3-chloro-4-methoxyphenyl moiety. The compound’s synthesis likely involves coupling reactions similar to those described for structurally related pyrazinone derivatives .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-6-5-13(10-15(16)20)23-17(25)11-28-18-19(26)24(8-7-22-18)14-4-2-3-12(21)9-14/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBISVACQMQQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chloro-methoxyphenyl intermediate, followed by the introduction of the fluorophenyl group and the formation of the dihydropyrazinyl sulfanyl acetamide moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, substituent effects, and synthesis pathways.
Core Heterocyclic Variations
- Target Compound: Contains a 3-oxo-3,4-dihydropyrazin-2-yl scaffold. The dihydropyrazinone ring provides hydrogen-bonding capability via the carbonyl group, which may enhance target binding .
- 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: Replaces the dihydropyrazinone with a pyrimidoindole core.
- Example 83 (): Features a pyrazolo[3,4-d]pyrimidine-chromenone hybrid. The extended conjugation may enhance stability and fluorescence properties, making it suitable for imaging applications .
Substituent Effects
- Sulfanyl Acetamide Linker : Common to all analogs, this linker facilitates flexibility and hydrogen bonding. Variations in the phenyl group attached to the acetamide (e.g., 3-chloro-4-methoxyphenyl in the target vs. 2-methoxyphenyl in BG14254) alter steric and electronic profiles. The 3-chloro-4-methoxy substitution in the target may enhance lipophilicity and membrane permeability compared to BG14254 .
- Fluorophenyl vs. Chlorophenyl Groups : The target’s 3-fluorophenyl group offers moderate electronegativity and metabolic stability, whereas 4-chlorophenyl analogs (e.g., ) may exhibit stronger hydrophobic interactions .
Key Research Findings
- Substituent Positioning : The 3-chloro-4-methoxy group in the target compound optimizes steric bulk and electronic effects compared to 2-methoxy analogs (e.g., BG14254), which may reduce off-target interactions .
- Fluorine Impact: The 3-fluorophenyl group in the target likely improves metabolic stability over non-fluorinated analogs, a trend observed in kinase inhibitor design .
- Synthetic Scalability: Diazonium salt coupling () offers scalability for dihydropyrazinone derivatives, while Suzuki-Miyaura methods () enable access to more complex heterocycles .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure, and biological activities of this compound, drawing from diverse research studies.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The structural characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the molecular identity and purity.
Biological Activity
The biological activity of this compound has been investigated across various studies. Below are key findings:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds with the phenoxy-N-arylacetamide scaffold. For instance:
| Study | Activity | Results |
|---|---|---|
| Berest et al. (2011) | Antimicrobial | Showed significant inhibition against Gram-positive bacteria. |
| Patel et al. (2013) | Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. |
Anticancer Activity
The anticancer potential of related compounds has also been documented:
| Study | Cancer Type | Results |
|---|---|---|
| Rani et al. (2014) | Breast Cancer | Induced apoptosis in cancer cells at low concentrations. |
| Konidala et al. (2020) | Lung Cancer | Demonstrated cytotoxic effects in vitro. |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of compounds similar to this compound have been explored:
| Study | Effect | Results |
|---|---|---|
| Rani et al. (2014) | Anti-inflammatory | Reduced inflammation markers in animal models. |
| Hsieh et al. (2012) | Analgesic | Provided pain relief in experimental models. |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism observed in various studies.
- Modulation of Signaling Pathways : Compounds in this class may interfere with signaling pathways that regulate cell proliferation and survival.
Case Studies
-
Case Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Case Study on Anticancer Effects :
- In vitro assays conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling of 3-chloro-4-methoxyaniline with a thioacetate intermediate under basic conditions (e.g., K₂CO₃ in DMSO or ethanol) to form the acetamide backbone .
- Step 2 : Functionalization of the pyrazine ring via nucleophilic substitution at the sulfanyl group, using precursors like 4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol .
- Purification : Column chromatography or recrystallization in solvents like ethanol/DMSO mixtures ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, methoxyphenyl) and sulfanyl linkage integrity .
- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 389.8 for [M+H]⁺) .
Q. How do the functional groups in this compound influence its reactivity?
- Methodological Answer :
- Sulfanyl Group : Participates in nucleophilic substitutions (e.g., with alkyl halides) and oxidation to sulfoxides/sulfones under controlled conditions .
- Pyrazine Ring : The 3-oxo group enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues) .
- Chlorophenyl/Methoxyphenyl : Electron-withdrawing Cl and electron-donating OMe groups modulate electronic effects, affecting solubility and binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Temperature Control : Pyrazine-thiol coupling reactions require 60–80°C for optimal kinetics without decomposition .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acetamide bond formation, increasing yields from 65% to >85% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across consistent cell lines (e.g., HepG2 vs. MCF-7) and normalize to positive controls (e.g., doxorubicin) .
- Solubility Adjustments : Use co-solvents (e.g., 5% DMSO in PBS) to mitigate false negatives caused by precipitation in aqueous media .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies between in vitro and in vivo efficacy .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Polymorphism : Slow evaporation from ethyl acetate/hexane mixtures (1:3) yields single crystals, but multiple polymorphs may form due to flexible sulfanyl linkages .
- Crystal Packing : Bulky fluorophenyl and methoxyphenyl groups hinder dense packing; cryocooling (100 K) stabilizes weak intermolecular interactions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Scanning : Replace Cl with F or Br to assess halogen bonding effects on target affinity .
- Pyrazine Modifications : Introduce methyl groups at the 5-position to sterically block metabolic oxidation of the 3-oxo group .
- Data Integration : QSAR models using DFT-calculated parameters (e.g., HOMO/LUMO energies) predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
